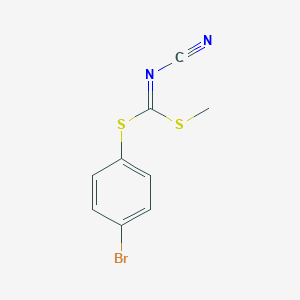

(4-Bromophenyl) methyl cyanocarbonimidodithioate

Beschreibung

(4-Bromophenyl) methyl cyanocarbonimidodithioate (CAS: Not explicitly provided; inferred structural analog of compound) is a sulfur-containing organic compound characterized by a 4-bromophenyl group linked to a methyl-substituted cyanocarbonimidodithioate moiety. Its molecular formula is C₁₀H₉BrN₂S₂, with a molar mass of approximately 313.23 g/mol (calculated by substituting chlorine with bromine in the analog from ).

Eigenschaften

IUPAC Name |

[(4-bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCBZQFBWRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375655 | |

| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-03-1 | |

| Record name | Carbonimidodithioic acid, cyano-, 4-bromophenyl methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

This method begins with the synthesis of 4-bromophenylmethyl thiourea as the primary intermediate. The thiourea backbone is formed via the reaction of 4-bromobenzylamine with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C. The intermediate is subsequently treated with cyanogen bromide (BrCN) in the presence of a tertiary amine base (e.g., triethylamine) to introduce the cyano group.

Optimization and Yield Considerations

Key parameters include:

-

Temperature control : Excessive heat (>40°C) leads to decomposition of the thiourea intermediate.

-

Stoichiometry : A 1:1.2 molar ratio of thiourea to BrCN minimizes side products.

-

Solvent selection : Tetrahydrofuran (THF) improves cyanogen bromide solubility, achieving yields of 62–68% after recrystallization.

Nucleophilic Substitution of Dithiocarbamate Precursors

Dithiocarbamate Synthesis

This two-step route involves generating sodium (4-bromophenylmethyl) dithiocarbamate by reacting 4-bromobenzyl chloride with sodium dithiocarbamate (NaS₂CNH₂) in ethanol/water (3:1) at 60°C for 6 hours. The dithiocarbamate intermediate is isolated via filtration and dried under vacuum.

Direct Cyanocarbonimidodithioate Formation via CS₂ Incorporation

One-Pot Synthesis Strategy

A single-step method involves treating 4-bromobenzylamine with carbon disulfide (CS₂) and cyanamide (NH₂CN) in the presence of potassium hydroxide (KOH) at 50°C. The reaction proceeds via in situ formation of a dithiocarbamate intermediate, which is immediately cyano-functionalized.

Challenges and Limitations

-

Side reactions : Competing formation of thiocyanate byproducts reduces overall yield to 45–52%.

-

Solvent constraints : Dimethylformamide (DMF) enhances reactivity but complicates purification due to high boiling points.

Comparative Analysis of Synthetic Methods

| Parameter | Thiourea Route | Dithiocarbamate Route | CS₂ Incorporation |

|---|---|---|---|

| Yield (%) | 62–68 | 74–78 | 45–52 |

| Reaction Time (h) | 8–10 | 6–8 | 12–14 |

| Purification Complexity | Moderate | Low | High |

| Scalability | Limited | High | Moderate |

Critical Considerations for Industrial Application

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl) methyl cyanocarbonimidodithioate can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound (4-Bromophenyl) methyl cyanocarbonimidodithioate is a member of a class of chemical compounds that have garnered attention for their potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings and case studies.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit the activity of phosphoinositide 3-kinases (PI3K), which play a critical role in cancer cell proliferation and survival. For instance, thiazolopyrimidinones related to this compound have been investigated for their ability to selectively inhibit PI3Kβ, offering potential therapeutic strategies against various cancers, including those resistant to conventional treatments .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions such as autoimmune diseases and chronic inflammation .

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for developing new agrochemicals aimed at pest control while minimizing environmental impact .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials that can be used in various applications, including sensors and electronic devices. The dithioate group can facilitate coordination with metals, leading to the development of novel materials with enhanced electronic properties .

Case Study 1: Anticancer Research

A study focusing on a derivative of this compound demonstrated significant inhibition of PI3K activity in vitro. The results indicated a dose-dependent response, suggesting that this compound could be further developed as an anticancer agent targeting PI3K signaling pathways .

Case Study 2: Agricultural Application

In agricultural trials, derivatives exhibiting similar structural motifs were tested against common pests. The findings revealed effective pest control with minimal toxicity to non-target species, highlighting the potential for developing safer pesticides based on this compound's framework .

Wirkmechanismus

The mechanism of action of (4-Bromophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The cyanamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-3-methylphenyl) Methyl Cyanocarbonimidodithioate

Key Differences :

- Substituent Effects : The chloro analog (CAS: 152382-26-8, C₁₀H₉ClN₂S₂) replaces bromine with chlorine and introduces a methyl group at the phenyl ring’s 3-position . Bromine’s higher atomic mass (79.9 vs. 35.5 g/mol for Cl) increases molar mass (313.23 vs. 256.77 g/mol) and polarizability, enhancing electrophilic reactivity.

- Predicted Properties :

- Boiling Point : 385.4°C (chloro analog) vs. ~400°C (estimated for bromo compound due to higher molecular weight).

- pKa : -6.21 (chloro analog), suggesting strong acidity; bromine’s electron-withdrawing effect may further lower pKa.

- Applications : Bromine’s superior leaving-group ability makes the bromo compound more reactive in nucleophilic aromatic substitution, favoring use in cross-coupling reactions.

O-Methyl-N-4-Bromophenyl Thiocarbamate

Key Differences :

- Functional Group: Thiocarbamate (–OC(=S)NH–) vs. cyanocarbonimidodithioate (–N=C(S–)S–C≡N) .

- Structure: The thiocarbamate lacks the cyano group and features an oxygen atom instead of a second sulfur.

- Crystallography : highlights two chemically similar molecules in the asymmetric unit, suggesting dimerization tendencies absent in the target compound.

- Reactivity : Thiocarbamates are hydrolytically stable but less reactive toward metal coordination compared to dithioates.

4-Bromobenzoate Esters

Examples :

- 4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (CAS: 342788-87-8, C₂₃H₁₈Br₂N₂O₄) . Key Differences:

- Functional Groups : Esters (–COO–) vs. dithioates. Esters are more polar but less stable under basic conditions.

- Applications : Bromobenzoate esters are used in polymer crosslinking or prodrug formulations, whereas dithioates may serve as ligands or enzyme inhibitors.

Ancriroc (SCH351125)

Key Differences :

4-(Bromomethyl)benzaldehyde

Key Differences :

- Functional Group : Aldehyde (–CHO) vs. dithioate .

- Reactivity : The aldehyde undergoes condensation reactions, while the target compound’s bromine and sulfur groups favor substitution or chelation.

- Safety : Both compounds require caution due to bromine’s toxicity, but the aldehyde’s volatility increases inhalation risks.

Data Table: Comparative Analysis

Biologische Aktivität

(4-Bromophenyl) methyl cyanocarbonimidodithioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological significance, and mechanisms of action of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with thiourea derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN3S2 |

| Molecular Weight | 314.23 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing the 4-bromophenyl moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting potent activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, particularly against human breast cancer cell lines such as MCF-7. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells.

- Research Findings:

- A study employing the Sulforhodamine B (SRB) assay reported that this compound exhibited a significant reduction in cell viability at concentrations above 25 µM.

- Molecular docking studies suggest that the compound binds effectively to estrogen receptors, potentially inhibiting tumor growth through receptor antagonism .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Molecular Interactions: Docking studies indicate that the compound can interact with specific protein targets, altering their function and leading to therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Bromophenyl) methyl cyanocarbonimidodithioate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- First Aid :

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth with water (if conscious) and seek immediate medical attention .

- Storage : Keep in a tightly sealed container at 0–6°C to prevent degradation .

Q. Which spectroscopic methods are effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the bromophenyl group and cyanocarbonimidodithioate moiety. Compare chemical shifts with structurally similar compounds (e.g., (4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate, δ 7.4–7.6 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] at m/z 256.77 for analogs) .

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N at ~2200 cm, C=S at ~1050 cm) .

Q. What are the critical steps in synthesizing this compound to avoid common by-products?

- Methodological Answer :

- Reagent Purity : Use high-purity starting materials (e.g., >97% 4-bromobenzyl chloride) to minimize side reactions .

- Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of the cyanocarbonimidodithioate group .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from thiourea or disulfide by-products .

Advanced Research Questions

Q. How can solvent-free synthesis conditions be optimized for preparing derivatives of this compound to enhance reaction yields?

- Methodological Answer :

- Catalyst Selection : Use grinding-assisted mechanochemical synthesis with KCO as a base to promote nucleophilic substitution without solvent .

- Stoichiometric Ratios : Optimize molar ratios of reactants (e.g., 1:1.2 for bromophenyl precursor to cyanocarbonimidodithioate reagent) to drive completion .

- Yield Monitoring : Track reaction progress via TLC and isolate derivatives (e.g., triazole-thiones) with yields >75% under solvent-free conditions .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

- Methodological Answer :

- Functional Group Modifications : Compare bioactivity of derivatives with substituents like morpholine (e.g., compound 19a , IC = 8.2 µM) versus piperazine groups (e.g., 20a , IC = 12.5 µM) to assess the impact of electron-donating groups on cytotoxicity .

- Computational Modeling : Perform docking studies to evaluate interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina .

- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating substituent electronegativity with apoptosis induction .

Q. How do researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>95% via HPLC) to rule out impurities affecting bioactivity .

- Solubility Adjustments : Use DMSO/PBS mixtures to ensure uniform solubility across tested analogs, avoiding false negatives in cell-based assays .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, MDPI) to identify trends. For example, fluorinated analogs often show enhanced bioavailability compared to chlorinated versions due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.